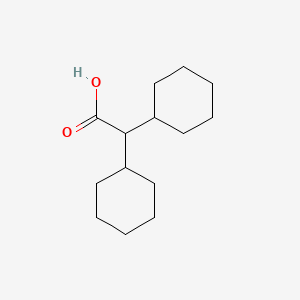

Dicyclohexylacetic acid

説明

The exact mass of the compound Dicyclohexylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dicyclohexylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-dicyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGMEZOUAPIYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394783 | |

| Record name | Dicyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52034-92-1 | |

| Record name | Dicyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Dicyclohexylacetic Acid: A Technical Guide for Advanced Practitioners

An In-depth Exploration of Synthetic Methodologies, Mechanistic Principles, and Practical Considerations for the Preparation of a Key Pharmaceutical Intermediate.

Dicyclohexylacetic acid, a sterically hindered carboxylic acid, serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique structural motif, featuring two cyclohexyl rings attached to the alpha-carbon of an acetic acid moiety, imparts specific physicochemical properties to the molecules in which it is incorporated. This guide provides a comprehensive overview of the primary synthetic pathways to dicyclohexylacetic acid, designed for researchers, scientists, and professionals in drug development. The discussion delves into the mechanistic underpinnings of each route, offering a comparative analysis to inform strategic synthetic planning.

I. Strategic Approaches to the Synthesis of Dicyclohexylacetic Acid

The construction of dicyclohexylacetic acid presents a unique synthetic challenge due to the presence of two bulky cyclohexyl groups at the α-position. The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. Two principal and well-established methodologies will be explored in detail: the Malonic Ester Synthesis and the Catalytic Hydrogenation of Diphenylacetic Acid. A third, less common, but viable route involving the Willgerodt-Kindler reaction of dicyclohexyl ketone will also be discussed.

II. Pathway 1: The Malonic Ester Synthesis - A Classic Approach to α-Disubstituted Acetic Acids

The malonic ester synthesis is a robust and versatile method for the preparation of mono- and di-substituted acetic acids.[2][3][4] The core principle of this pathway lies in the enhanced acidity of the α-protons of a malonic ester, which facilitates their removal by a moderately strong base to form a stabilized enolate. This nucleophilic enolate can then be sequentially alkylated.

The synthesis of dicyclohexylacetic acid via this route involves a three-step sequence:

-

Dialkylation of Diethyl Malonate: The process commences with the deprotonation of diethyl malonate using a suitable base, typically sodium ethoxide in ethanol, to generate the corresponding enolate. This enolate then undergoes a nucleophilic substitution (SN2) reaction with a cyclohexyl halide, such as cyclohexyl bromide. To achieve the desired dicyclohexyl substitution, this deprotonation and alkylation cycle is repeated with a second equivalent of cyclohexyl bromide.[2][5]

-

Hydrolysis of the Dicyclohexylmalonic Ester: The resulting diethyl dicyclohexylmalonate is then subjected to hydrolysis to convert the two ester groups into carboxylic acids. This can be achieved under either acidic or basic (saponification) conditions.[2]

-

Decarboxylation: The final step involves the decarboxylation of the dicyclohexylmalonic acid intermediate. Heating the dicarboxylic acid leads to the loss of one of the carboxyl groups as carbon dioxide, yielding the final product, dicyclohexylacetic acid.[2]

Mechanistic Rationale and Causality in Experimental Choices:

The choice of sodium ethoxide as the base is critical to prevent transesterification reactions, which could occur if a different alkoxide were used with diethyl malonate. The SN2 nature of the alkylation step necessitates the use of a good alkylating agent with a suitable leaving group, making cyclohexyl bromide an effective choice. The sequential nature of the dialkylation allows for the controlled introduction of the two cyclohexyl groups. The ease of decarboxylation in the final step is a characteristic feature of β-dicarboxylic acids, proceeding through a cyclic transition state.

Experimental Protocol: Synthesis of Dicyclohexylacetic Acid via Malonic Ester Synthesis

Step 1: Synthesis of Diethyl Dicyclohexylmalonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution to form the sodium salt of diethyl malonate.

-

Cyclohexyl bromide is then added, and the mixture is refluxed until the first alkylation is complete.

-

The reaction mixture is cooled, and a second equivalent of sodium ethoxide is added, followed by a second equivalent of cyclohexyl bromide.

-

The mixture is again refluxed to complete the dialkylation.

-

After cooling, the reaction mixture is poured into water, and the organic layer containing diethyl dicyclohexylmalonate is separated, washed, dried, and purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to Dicyclohexylacetic Acid

-

The purified diethyl dicyclohexylmalonate is refluxed with a concentrated solution of sodium hydroxide to saponify the ester groups.

-

The resulting solution is cooled and acidified with a strong acid (e.g., hydrochloric acid), which precipitates the dicyclohexylmalonic acid.

-

The dicyclohexylmalonic acid is collected by filtration and then heated to its melting point.

-

Decarboxylation occurs upon heating, evolving carbon dioxide and yielding crude dicyclohexylacetic acid.

-

The crude product is then purified by recrystallization.

III. Pathway 2: Catalytic Hydrogenation of Diphenylacetic Acid

An alternative and often more direct route to dicyclohexylacetic acid is the catalytic hydrogenation of its aromatic precursor, diphenylacetic acid. This method leverages the ability of certain heterogeneous catalysts to reduce aromatic rings to their corresponding cycloalkanes under hydrogen pressure.

The synthesis can be broken down into two main stages:

-

Synthesis of Diphenylacetic Acid: Diphenylacetic acid can be prepared through various methods, with a common laboratory-scale synthesis involving the reduction of benzilic acid with red phosphorus and hydriodic acid.[6]

-

Catalytic Hydrogenation: The core of this pathway is the hydrogenation of diphenylacetic acid. This is typically carried out in a high-pressure reactor (autoclave) using a noble metal catalyst, such as palladium or ruthenium on a carbon support (Pd/C or Ru/C).[7][8] The reaction requires elevated temperatures and hydrogen pressures to achieve complete saturation of both phenyl rings.

Mechanistic Rationale and Causality in Experimental Choices:

The choice of catalyst is crucial for the successful hydrogenation of aromatic rings. Palladium and ruthenium are known to be effective for this transformation, with the carbon support providing a high surface area for the reaction.[7][8] The use of high pressure and temperature is necessary to overcome the high activation energy associated with the disruption of the aromatic system. The solvent choice can also influence the reaction rate and selectivity.

Experimental Protocol: Catalytic Hydrogenation of Diphenylacetic Acid

-

Diphenylacetic acid is dissolved in a suitable solvent (e.g., ethanol or acetic acid) in a high-pressure autoclave.

-

A catalytic amount of 5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C) is added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 50-100 atm).

-

The reaction mixture is heated to the target temperature (e.g., 100-150 °C) and stirred vigorously to ensure efficient mixing and mass transfer of hydrogen.

-

The reaction is monitored by measuring the hydrogen uptake.

-

Once the reaction is complete, the autoclave is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting crude dicyclohexylacetic acid is purified by recrystallization.

IV. Pathway 3: The Willgerodt-Kindler Reaction - An Alternative Approach

The Willgerodt-Kindler reaction provides a less conventional but feasible route to dicyclohexylacetic acid, starting from dicyclohexyl ketone. This reaction transforms a ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with the same number of carbon atoms.[9][10]

The key steps in this pathway are:

-

Synthesis of Dicyclohexyl Ketone: Dicyclohexyl ketone can be prepared by the ketonization of hexahydrobenzoic acid (cyclohexanecarboxylic acid) at high temperatures in the presence of a catalyst like manganese oxide.[11][12]

-

Willgerodt-Kindler Reaction: Dicyclohexyl ketone is heated with sulfur and a secondary amine, typically morpholine, to form the corresponding thiomorpholide.[9]

-

Hydrolysis: The resulting thiomorpholide is then hydrolyzed, usually under acidic or basic conditions, to yield dicyclohexylacetic acid.

Mechanistic Rationale and Causality in Experimental Choices:

The Willgerodt-Kindler reaction is a complex process involving the migration of the carbonyl group along a carbon chain. The use of sulfur and an amine is characteristic of this reaction, leading to the formation of a thioamide intermediate. The subsequent hydrolysis is a standard procedure for converting amides (or thioamides) to carboxylic acids.

V. Comparative Analysis of Synthesis Pathways

| Parameter | Malonic Ester Synthesis | Catalytic Hydrogenation | Willgerodt-Kindler Reaction |

| Starting Materials | Diethyl malonate, Cyclohexyl bromide | Diphenylacetic acid | Dicyclohexyl ketone |

| Number of Steps | 3 | 1 (from diphenylacetic acid) | 2 (from dicyclohexyl ketone) |

| Reaction Conditions | Reflux, atmospheric pressure | High pressure, elevated temperature | High temperature |

| Key Reagents | Sodium ethoxide, strong acid/base | H₂, Pd/C or Ru/C | Sulfur, Morpholine |

| Potential Challenges | Potential for side reactions (elimination), purification of intermediates | Requires specialized high-pressure equipment, catalyst handling | Often requires harsh conditions, potential for complex mixtures |

| Scalability | Generally suitable for lab scale | Well-suited for industrial scale | Less commonly used for large scale |

VI. Conclusion

The synthesis of dicyclohexylacetic acid can be effectively achieved through several distinct pathways, with the malonic ester synthesis and the catalytic hydrogenation of diphenylacetic acid being the most prominent and well-documented routes. The malonic ester synthesis offers a classic and versatile approach that is well-suited for laboratory-scale preparations, while the catalytic hydrogenation of diphenylacetic acid provides a more direct and scalable method, particularly for industrial applications. The Willgerodt-Kindler reaction presents a viable alternative, though it is less commonly employed. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and economic considerations. A thorough understanding of the mechanistic principles and practical aspects of each pathway, as outlined in this guide, is essential for the successful and efficient synthesis of this important pharmaceutical intermediate.

VII. References

-

Asiri, A. M., & Khan, S. A. (2010). General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. Journal of the Serbian Chemical Society, 75(11), 1541-1547.

-

Organic Chemistry Tutor. Malonic Ester Synthesis. Available from: [Link]

-

ARKIVOC. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. 2016 (vi) 72-78.

-

Organic Chemistry Portal. Malonic Ester Synthesis. Available from: [Link]

-

UCLA Chemistry and Biochemistry. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]

-

PubChem. Dicyclohexylacetic acid. Available from: [Link]

-

Organic Syntheses. Dichloroacetic acid. Coll. Vol. 2, p.181 (1943); Vol. 16, p.20 (1936).

-

Asian Publication Corporation. Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(5), 1137-1142.

-

Shinde, S. R., et al. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(5), 1137-1142.

-

ResearchGate. Control experiments in the hydrogenation of phenylacetic acid 2p (A) or... Available from: [Link]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Available from: [Link]

-

University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available from: [Link]

-

ResearchGate. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Available from: [Link]

-

Organic Syntheses. Diphenylacetic acid. Coll. Vol. 1, p.224 (1941); Vol. 8, p.78 (1928).

-

ResearchGate. Synthesis of Esters with Different Flavors using Fisher Esterification. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Malonic Ester Synthesis [organic-chemistry.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. bec.uac.bj [bec.uac.bj]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Dicyclohexylacetic Acid (CAS 52034-92-1): A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of Dicyclohexylacetic acid (CAS 52034-92-1), a versatile organic compound with significant applications in chemical synthesis and as a scaffold in drug discovery. This document delves into its core physicochemical properties, spectroscopic profile, plausible synthetic routes, and key applications. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this unique molecule.

Introduction

Dicyclohexylacetic acid, also known as 2,2-dicyclohexylacetic acid, is a carboxylic acid characterized by the presence of two cyclohexyl rings attached to the alpha-carbon. This sterically hindered structure imparts unique properties to the molecule, influencing its reactivity, solubility, and biological interactions. Its role as a pharmaceutical intermediate and a building block in organic synthesis makes it a compound of interest for a wide range of research and development activities.[1][2] This guide aims to consolidate the available technical information on Dicyclohexylacetic acid, providing a comprehensive overview for its practical application.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of Dicyclohexylacetic acid are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 52034-92-1 | |

| Molecular Formula | C₁₄H₂₄O₂ | |

| Molecular Weight | 224.34 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 139-141 °C | |

| Boiling Point | 353.2 °C (Predicted) | [3] |

| Density | 1.04 g/cm³ (Predicted) | [3] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [1] |

| pKa | 4.81 (Predicted) | [3] |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the structural confirmation of Dicyclohexylacetic acid.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex multiplet in the aliphatic region (approximately 1.0-2.5 ppm) corresponding to the protons of the two cyclohexyl rings. A single proton signal, likely a triplet, would be observed for the alpha-proton, shifted downfield due to the influence of the carboxylic acid group. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.[4][5]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm. The alpha-carbon will appear around 40-50 ppm. The spectrum will also show multiple signals in the aliphatic region (approximately 25-45 ppm) corresponding to the non-equivalent carbons of the cyclohexyl rings.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum of Dicyclohexylacetic acid will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group will be present around 1700 cm⁻¹. C-H stretching vibrations of the cyclohexyl rings will be observed just below 3000 cm⁻¹.[8][9][10]

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 224 would be expected, although it may be weak. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the carboxyl group ([M-45]⁺).[11][12]

Synthesis and Manufacturing

Proposed Synthetic Pathway: Double Alkylation of an Acetic Acid Equivalent

A logical approach involves the sequential alkylation of an enolate derived from an acetic acid synthon. The malonic ester synthesis provides a robust framework for such transformations.

Caption: Proposed synthesis of Dicyclohexylacetic acid via malonic ester synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Formation of the Mono-alkylated Ester: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate. Add cyclohexyl bromide (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Formation of the Di-alkylated Ester: To the reaction mixture from step 1, add a second equivalent of sodium ethoxide and stir for 1 hour at room temperature. Subsequently, add a second equivalent of cyclohexyl bromide and reflux the mixture for 12-24 hours until TLC or GC-MS analysis indicates the consumption of the mono-alkylated intermediate.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add an aqueous solution of a strong acid (e.g., 6M HCl) and heat the mixture to reflux for several hours to facilitate both the hydrolysis of the esters and the decarboxylation of the resulting dicarboxylic acid.

-

Workup and Purification: After cooling, the solid product can be collected by filtration. The crude solid should be washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Dicyclohexylacetic acid.

Causality: The use of a relatively weak base like sodium ethoxide is sufficient because the alpha-protons of diethyl malonate are acidic due to the electron-withdrawing effect of two adjacent carbonyl groups. The final hydrolysis and decarboxylation step is a classic reaction for β-dicarboxylic acids, driven by the formation of a stable six-membered ring transition state and the evolution of carbon dioxide gas.[16]

Key Reactions and Applications in Drug Development

Dicyclohexylacetic acid serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Synthesis of 2,2-dicyclohexyl-1-(4′-methyl)-phenylethanone

A notable application is in the synthesis of ketones via Friedel-Crafts acylation.[17][18][19][20]

Caption: Experimental workflow for the synthesis of a ketone via Friedel-Crafts acylation.

Experimental Protocol

-

Activation of the Carboxylic Acid: Convert Dicyclohexylacetic acid to its more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM). This reaction is typically performed at room temperature and the excess reagent and solvent are removed under reduced pressure.

-

Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 eq) in an excess of toluene, which acts as both the solvent and the reactant. Cool the suspension to 0°C. Add the dicyclohexylacetyl chloride, dissolved in a minimal amount of toluene, dropwise to the cooled suspension.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Workup and Purification: Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum complexes. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired ketone.

Causality: The Lewis acid is essential as it coordinates with the acyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the nucleophilic aromatic ring of toluene. The reaction typically favors para-substitution due to the steric bulk of the acyl group.[18]

Role as a Scaffold in Medicinal Chemistry

The dicyclohexylacetic acid core represents a "privileged scaffold" in drug design.[21][22][23] This is due to its rigid, lipophilic nature which can be strategically functionalized to interact with various biological targets. Derivatives of this scaffold have been investigated for a range of biological activities.

-

Anti-inflammatory and Analgesic Agents: Some derivatives of dicyclohexylurea, which can be synthesized from dicyclohexylcarbodiimide (a related structure), have shown moderate anti-inflammatory and analgesic properties.[24]

-

Antimicrobial and Antioxidant Activity: Other derivatives have demonstrated potent antimicrobial and antioxidant activities.[24]

-

Allosteric Modulators: Benzoylthiophenes, for which dicyclohexylacetic acid can be a synthetic precursor, are known allosteric enhancers of agonist activity at the A1 adenosine receptor.[1][2]

-

Cytotoxic Potential: While not directly studied for Dicyclohexylacetic acid itself, related compounds with bulky lipophilic groups have been explored for their cytotoxic activity against cancer cell lines.[25][26]

Caption: Conceptual diagram of the dicyclohexylacetic acid scaffold in drug discovery.

Safety and Toxicological Profile

Dicyclohexylacetic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Conclusion

Dicyclohexylacetic acid (CAS 52034-92-1) is a compound with a unique structural motif that provides significant utility in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable spectroscopic characteristics make it a reliable building block for complex molecular architectures. The synthetic accessibility, coupled with the potential for its derivatives to exhibit diverse biological activities, positions Dicyclohexylacetic acid as a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive technical overview to support and inspire further investigation and application of this versatile molecule.

References

-

Synthesis and biological evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea analogs. PubMed. [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of California, Los Angeles. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

Friedel-Crafts Acylation of Toluene. University of Wisconsin-Madison. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

-

Friedel-Crafts Acylation of Toluene. Scribd. [Link]

-

Chapter 21: Ester Enolates. University of Calgary. [Link]

-

Dicyclohexylacetic acid | C14H24O2. PubChem. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Acetoacetic ester synthesis. Wikipedia. [Link]

-

Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes: An Access to Diverse Terpenoids. PMC. [Link]

-

Alpha Alkylation. Chemistry LibreTexts. [Link]

-

Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. PMC. [Link]

-

3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. [Link]

-

-

Alpha Alkylation. YouTube. [Link]

-

-

21.4a Alpha Alkylation. YouTube. [Link]

-

Acetic acid, cyclohexyl ester. NIST WebBook. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link]

-

DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. [Link]

-

Biological Activity of Natural and Synthetic Compounds. MDPI. [Link]

-

Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. [Link]

-

Acetic acid. NIST WebBook. [Link]

-

Biological activity, chemical profiling and molecular docking of tissue extracts of the sea snail Trochus erithreus. PeerJ. [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Dicyclohexylamine. SpectraBase. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Human Metabolome Database. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

FT-IR spectrum of the acetic acid. ResearchGate. [Link]

-

Atr Ft-Ir Imaging of Acetic Acid. Scribd. [Link]

Sources

- 1. H33523.06 [thermofisher.com]

- 2. Dicyclohexylacetic acid, 98+% | Fisher Scientific [fishersci.ca]

- 3. Dicyclohexylacetic acid | C14H24O2 | CID 3661562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. hmdb.ca [hmdb.ca]

- 6. Cyclohexylacetic acid (5292-21-7) 13C NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Acetic acid [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Acetic acid, cyclohexyl ester [webbook.nist.gov]

- 12. youtube.com [youtube.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. vanderbilt.edu [vanderbilt.edu]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. scribd.com [scribd.com]

- 21. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iris.unife.it [iris.unife.it]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and biological evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. japsonline.com [japsonline.com]

IUPAC name 2,2-dicyclohexylacetic acid

An In-Depth Technical Guide to 2,2-Dicyclohexylacetic Acid

Abstract

This technical guide provides a comprehensive overview of 2,2-dicyclohexylacetic acid, a unique carboxylic acid characterized by two cyclohexyl rings attached to the alpha-carbon. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's fundamental properties, synthesis methodologies, analytical characterization, potential applications, and safety protocols. By integrating established chemical principles with practical insights, this guide serves as an authoritative resource for understanding and utilizing 2,2-dicyclohexylacetic acid in a laboratory and research setting.

Introduction and Molecular Overview

2,2-Dicyclohexylacetic acid, with the , is a saturated carboxylic acid.[1][2][3] Its structure features a central acetic acid moiety where the alpha-carbon is substituted with two bulky, non-polar cyclohexyl groups. This sterically hindered arrangement significantly influences its physical and chemical properties, distinguishing it from simpler linear or aromatic carboxylic acids. Its molecular structure is foundational to its potential utility as a pharmaceutical intermediate and a building block in organic synthesis.[1]

Key Identifiers:

-

IUPAC Name: 2,2-dicyclohexylacetic acid[3]

The presence of the carboxylic acid functional group provides a reactive site for various chemical transformations, such as esterification, amidation, and reduction. The bulky dicyclohexyl substituents, however, can impart steric hindrance, potentially moderating the reactivity of the carboxyl group and influencing the molecule's solubility and crystalline nature.

Physicochemical Properties

The physical characteristics of 2,2-dicyclohexylacetic acid are largely dictated by its molecular structure. The polar carboxylic acid group is contrasted by the large, non-polar dicyclohexyl framework, resulting in limited solubility in water but better solubility in organic solvents.[5]

| Property | Value | Source(s) |

| Appearance | White crystals or powder | [2] |

| Melting Point | 139-141 °C | |

| Boiling Point | 353.2 ± 10.0 °C at 760 mmHg | |

| pKa (Predicted) | 4.81 ± 0.10 | [5] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [5] |

| InChI Key | PGGMEZOUAPIYOY-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned for 2,2-dicyclohexylacetic acid, a common and logical approach involves the use of a malonic ester synthesis variant, which allows for the sequential addition of alkyl groups to a central carbon. An alternative, conceptually straightforward method involves a Grignard reaction.

Proposed Synthesis Route: Grignard Reaction with Diethyl Carbonate

This protocol describes a robust method for synthesizing the target compound starting from cyclohexylmagnesium bromide, a readily prepared Grignard reagent.

Overall Reaction: 2 C₆H₁₁MgBr + (C₂H₅O)₂CO → (C₆H₁₁)₂C(OMgBr)₂ → (hydrolysis) → (C₆H₁₁)₂CHCOOH (after workup and potential oxidation)

A more direct route to the acid would involve carboxylation of a dicyclohexylmethyl Grignard reagent, but preparing this specific Grignard can be challenging. A more reliable method involves the reaction of a Grignard reagent with an ester. A reaction between cyclohexylmagnesium bromide and ethyl cyclohexylacetate would also yield the tertiary alcohol, which would then need to be oxidized.

A plausible and controlled synthesis involves the alpha-alkylation of a cyclohexyl-substituted ester.

Protocol: Synthesis via α-Alkylation of Ethyl Cyclohexylacetate

-

Deprotonation: A solution of ethyl cyclohexylacetate in an aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the alpha-carbon, forming a stable enolate.

-

Causality: LDA is used because it is a very strong but sterically hindered base. This minimizes side reactions like nucleophilic attack on the ester carbonyl group. The low temperature is crucial to maintain the stability of the enolate and prevent side reactions.

-

-

Alkylation: Cyclohexyl bromide is then added to the enolate solution. The enolate acts as a nucleophile, attacking the cyclohexyl bromide in an Sₙ2 reaction to form ethyl 2,2-dicyclohexylacetate.

-

Causality: The Sₙ2 reaction requires a good leaving group (bromide) and a potent nucleophile (the enolate). The reaction is allowed to slowly warm to room temperature to ensure completion.

-

-

Hydrolysis (Saponification): The resulting ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to form the sodium salt of the acid.

-

Causality: Base-mediated hydrolysis (saponification) is an irreversible process that drives the reaction to completion, forming the carboxylate salt.

-

-

Acidification: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This protonates the carboxylate salt, causing the 2,2-dicyclohexylacetic acid to precipitate.

-

Causality: The free acid is generally less soluble in water than its salt form. Acidification allows for the isolation of the final product.

-

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis workflow for 2,2-dicyclohexylacetic acid.

Analytical Characterization

To ensure the identity, purity, and structural integrity of synthesized 2,2-dicyclohexylacetic acid, a suite of analytical techniques is employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be complex due to the numerous overlapping signals from the two cyclohexyl rings. Key signals would include a broad singlet for the carboxylic acid proton (typically δ 10-12 ppm) and a multiplet for the alpha-proton (the CH attached to the carbonyl, around δ 2.0-2.5 ppm). The cyclohexyl protons would appear as a series of broad multiplets in the upfield region (δ 1.0-2.0 ppm).

-

¹³C NMR: The spectrum would show a characteristic signal for the carbonyl carbon around δ 175-185 ppm. The alpha-carbon would appear around δ 45-55 ppm. Multiple signals corresponding to the non-equivalent carbons of the two cyclohexyl rings would be observed in the δ 25-45 ppm range.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the carboxylic acid functional group.

-

A very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[6]

-

A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[6]

-

C-H stretching vibrations from the cyclohexyl groups just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be observed at m/z 223.3. The fragmentation pattern can also provide structural information.[7]

-

Chromatographic and Titrimetric Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, a derivatization step is typically required before GC-MS analysis. The acid can be converted to a more volatile ester (e.g., a methyl or silyl ester) for analysis.[8]

-

Acid-Base Titration: The purity of the final product can be quantitatively assessed using an aqueous acid-base titration with a standardized solution of a strong base, like NaOH. Assays typically require a purity of ≥98.0%.[2]

Protocol: Purity Assessment by GC-MS (with Derivatization)

-

Sample Preparation: Accurately weigh ~5 mg of 2,2-dicyclohexylacetic acid into a vial.

-

Derivatization: Add 500 µL of a suitable solvent (e.g., dichloromethane) and 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Causality: Derivatization converts the polar, non-volatile carboxylic acid into a non-polar, volatile trimethylsilyl (TMS) ester, which is amenable to GC analysis without thermal decomposition.

-

-

Injection: Cool the sample to room temperature. Inject 1 µL of the derivatized solution into the GC-MS system.

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program that starts at a low temperature (e.g., 100 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure separation of the analyte from any impurities.

-

MS Detection: Operate the mass spectrometer in full scan mode to identify the TMS-derivatized product by its characteristic mass spectrum and fragmentation pattern. The purity is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram.

Caption: Analytical workflow for compound characterization.

Applications and Pharmacological Relevance

While 2,2-dicyclohexylacetic acid is not an active pharmaceutical ingredient (API) itself, it is classified as a pharmaceutical intermediate.[1] Its structure makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic activity.

Role as a Pharmaceutical Intermediate

The carboxylic acid group serves as a versatile chemical handle. It can be converted into a wide range of functional groups, including esters, amides, and alcohols, allowing for the construction of diverse molecular architectures. The bulky dicyclohexyl groups can confer lipophilicity, which is a critical parameter for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME).

Many successful drugs are derivatives of acetic acid, where substitutions on the alpha-carbon dictate the pharmacological effect.[9] For example, NSAIDs like Diclofenac are phenylacetic acid derivatives.[9] While 2,2-dicyclohexylacetic acid is aliphatic, the principle of using a substituted acetic acid core is a well-established strategy in drug design. The unique steric and electronic properties of the dicyclohexyl moiety could be explored to develop novel compounds that interact with specific biological targets.

Potential Therapeutic Areas of Investigation

Although specific biological activity for this compound is not widely reported, derivatives could be investigated in several areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids.[9] The lipophilic nature of the dicyclohexyl groups might enhance tissue penetration or interaction with enzymes like cyclooxygenase (COX).

-

Anticancer Agents: Some carboxylic acid derivatives have shown potential as anticancer agents.[10][11] The dicyclohexyl groups could be used to target specific hydrophobic pockets in enzymes or receptors implicated in cancer pathways.

-

Metabolic Disorders: Dichloroacetic acid and its derivatives have been studied for their ability to influence metabolism, including lowering blood glucose and cholesterol levels.[10] The structural features of 2,2-dicyclohexylacetic acid could be modified to explore similar activities.

Caption: Role as an intermediate in drug discovery.

Safety and Handling

2,2-Dicyclohexylacetic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory when handling this compound.

GHS Hazard Information: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or powder.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention.

-

References

-

2,2-Dicyclohexylacetic acid | 52034-92-1. ChemSrc. [Link]

-

Dicyclohexylacetic acid | C14H24O2 | CID 3661562. PubChem, National Institutes of Health. [Link]

-

Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. [Link]

-

Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. ResearchGate. [Link]

-

Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. National Institutes of Health. [Link]

-

Acetic Acid Derivatives. BrainKart. [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids. University of Cambridge. [Link]

-

The infrared spectrum of ethanoic acid CH3COOH. Doc Brown's Chemistry. [Link]

Sources

- 1. Dicyclohexylacetic acid, 98+% | Fisher Scientific [fishersci.ca]

- 2. Dicyclohexylacetic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Dicyclohexylacetic acid | C14H24O2 | CID 3661562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. infrared spectrum of ethanoic acid prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethanoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. gcms.cz [gcms.cz]

- 9. brainkart.com [brainkart.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Dicyclohexylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylacetic acid, with the IUPAC name 2,2-dicyclohexylacetic acid, is a carboxylic acid featuring a central acetic acid moiety flanked by two bulky cyclohexyl rings.[1] This sterically hindered structure imparts unique physicochemical properties that make it a valuable building block in various chemical syntheses, particularly in the realm of medicinal chemistry. This guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic profile of dicyclohexylacetic acid, offering insights into its synthesis and relevance in drug discovery.

Introduction: The Significance of Dicyclohexylacetic Acid in Chemical and Pharmaceutical Sciences

Dicyclohexylacetic acid (DCHAA) is a white, solid organic compound with the chemical formula C14H24O2 and a molecular weight of approximately 224.34 g/mol .[1] Its structure, characterized by the α,α-disubstitution of two cyclohexyl groups on an acetic acid core, is of significant interest to organic chemists and drug development professionals. The lipophilic and sterically demanding nature of the dicyclohexyl motif can profoundly influence the pharmacokinetic and pharmacodynamic properties of molecules incorporating this fragment.

This guide will delve into the fundamental aspects of DCHAA's molecular architecture, exploring its bonding characteristics through spectroscopic analysis and providing a rationale for its utility as a pharmaceutical intermediate.[2] Understanding the interplay between its structure and properties is paramount for its effective application in the design and synthesis of novel therapeutic agents.

Molecular Structure and Bonding: A Spectroscopic Perspective

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and three-dimensional arrangement of atoms within a molecule.

The proton NMR spectrum of dicyclohexylacetic acid is characterized by a series of broad, overlapping multiplets in the aliphatic region, corresponding to the numerous protons of the two cyclohexyl rings. A key diagnostic signal is the methine proton (α-proton) on the carbon adjacent to the carboxylic acid group. This proton is expected to appear as a triplet due to coupling with the two adjacent methine protons on the cyclohexyl rings. The carboxylic acid proton itself will present as a broad singlet, typically in the downfield region of the spectrum (δ 10-13 ppm), and its chemical shift can be sensitive to concentration and solvent.

The carbon-13 NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule. Key signals to identify include:

-

Carboxylic Carbon (C=O): This will be the most downfield signal, typically appearing in the range of δ 170-185 ppm.

-

α-Carbon: The carbon atom to which the two cyclohexyl rings and the carboxyl group are attached. Its chemical shift will be influenced by these three substituents.

-

Cyclohexyl Carbons: A set of signals in the aliphatic region (typically δ 20-50 ppm) corresponding to the methylene and methine carbons of the two cyclohexyl rings. The symmetry of the molecule will determine the number of distinct signals observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of dicyclohexylacetic acid is expected to show characteristic absorption bands for the carboxylic acid group:

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group.

-

C-O Stretch: A medium-intensity band in the region of 1210-1320 cm⁻¹.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the cyclohexyl rings.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For dicyclohexylacetic acid, the molecular ion peak (M⁺) would be observed at m/z 224. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Fragmentation of the cyclohexyl rings would also contribute to the overall mass spectrum.

Synthesis of Dicyclohexylacetic Acid: A Practical Approach

While various methods can be envisioned for the synthesis of 2,2-dicyclohexylacetic acid, a common and reliable approach involves the alkylation of a suitable precursor. One plausible synthetic route is the malonic ester synthesis, which allows for the introduction of two alkyl groups to the α-carbon of an acetic acid derivative.

Experimental Protocol: Malonic Ester Synthesis of Dicyclohexylacetic Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Deprotonation of Diethyl Malonate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the sodium salt of diethyl malonate.

Step 2: Dialkylation with Cyclohexyl Bromide. Two equivalents of cyclohexyl bromide are added to the solution of the diethyl malonate enolate. The reaction mixture is heated to reflux to facilitate the double alkylation of the α-carbon. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Saponification and Decarboxylation. After the dialkylation is complete, the resulting diethyl dicyclohexylmalonate is saponified by heating with a strong base, such as aqueous sodium hydroxide. This hydrolyzes the ester groups to carboxylates. The reaction mixture is then acidified with a strong acid (e.g., HCl), which protonates the carboxylates and induces decarboxylation of the resulting malonic acid derivative upon heating. The final product, dicyclohexylacetic acid, precipitates as a solid and can be purified by recrystallization.

Applications in Drug Development: A Scaffold for Bioactive Molecules

The unique structural features of dicyclohexylacetic acid make it an attractive scaffold for the design of new therapeutic agents. The two bulky, lipophilic cyclohexyl groups can enhance a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.

A notable application of dicyclohexylacetic acid is in the synthesis of allosteric enhancers of the A1 adenosine receptor.[2] These compounds can modulate the activity of the receptor, which is involved in various physiological processes, including cardiovascular function and neurotransmission. The dicyclohexylacetic acid moiety often serves as a key hydrophobic anchor in these molecules, contributing to their high affinity and selectivity.

Furthermore, the carboxylic acid group of DCHAA provides a convenient handle for further chemical modifications, allowing for the attachment of other pharmacophoric groups through ester or amide linkages. This versatility enables the exploration of a wide range of chemical space in the quest for new drug candidates. The structural rigidity and defined stereochemistry that can be imparted by the dicyclohexyl framework are also advantageous in rational drug design, aiding in the optimization of ligand-receptor interactions.

Conclusion: A Versatile Building Block with Significant Potential

Dicyclohexylacetic acid possesses a unique combination of steric bulk, lipophilicity, and synthetic accessibility that has established it as a valuable tool in organic synthesis and medicinal chemistry. Its well-defined molecular structure and bonding characteristics, readily probed by spectroscopic methods, provide a solid foundation for its application in the design of novel bioactive compounds. As the demand for new therapeutics with improved properties continues to grow, the strategic incorporation of the dicyclohexylacetic acid scaffold is likely to play an increasingly important role in the future of drug discovery.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3661562, Dicyclohexylacetic acid. [Link]. Accessed Jan 11, 2026.[1]

-

Organic Syntheses. Dichloroacetic acid. [Link]. Accessed Jan 11, 2026.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: 2005.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]. Accessed Jan 11, 2026.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000042). [Link]. Accessed Jan 11, 2026.

-

PubChemLite. Dicyclohexylacetic acid (C14H24O2). [Link]. Accessed Jan 11, 2026.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]. Accessed Jan 11, 2026.

-

NIST. Acetic acid, cyclohexyl ester. [Link]. Accessed Jan 11, 2026.

- Google Patents. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid. . Accessed Jan 11, 2026.

-

PubMed. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. [Link]. Accessed Jan 11, 2026.

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]. Accessed Jan 11, 2026.

-

NIST. Acetic acid, cyclohexyl ester. [Link]. Accessed Jan 11, 2026.

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]. Accessed Jan 11, 2026.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]. Accessed Jan 11, 2026.

- Google Patents. EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters. . Accessed Jan 11, 2026.

-

MDPI. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. [Link]. Accessed Jan 11, 2026.

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]. Accessed Jan 11, 2026.

-

Pharmacy 180. Arylacetic Acid Derivatives. [Link]. Accessed Jan 11, 2026.

-

National Institutes of Health. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. [Link]. Accessed Jan 11, 2026.

-

PubChem. Cyclohexaneacetic acid. [Link]. Accessed Jan 11, 2026.

-

PubMed. Betulinic acid derivatives as anticancer agents: structure activity relationship. [Link]. Accessed Jan 11, 2026.

-

RSC Publishing. 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol). [Link]. Accessed Jan 11, 2026.

-

ResearchGate. Mass spectra of Acetic acid,... [Link]. Accessed Jan 11, 2026.

Sources

Dicyclohexylacetic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

<_>

An In-depth Examination of the Physicochemical Properties, Reactivity, and Analytical Methodologies for a Key Synthetic Intermediate

Abstract

Dicyclohexylacetic acid is a carboxylic acid characterized by a unique molecular structure that imparts notable lipophilicity. This attribute, combined with the reactivity of the carboxylic acid functional group, makes it a valuable intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This technical guide provides a detailed exploration of the physical and chemical properties of dicyclohexylacetic acid, offering crucial insights for researchers and scientists. The document encompasses a thorough analysis of its physicochemical parameters, spectroscopic data, chemical reactivity, and a detailed protocol for a fundamental analytical procedure.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development. The key physicochemical properties of dicyclohexylacetic acid are summarized below, providing a quantitative basis for its behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 224.34 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder or solid | [1][4] |

| Melting Point | 136-142 °C | [1] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [4][5][6] |

| pKa | 4.81 ± 0.10 (Predicted) | [6] |

| LogP | 5.2 | [2] |

Expert Analysis of Physicochemical Data:

The molecular formula and weight are fundamental identifiers for dicyclohexylacetic acid.[1][2][3][4][5] Its appearance as a white crystalline solid is a common observation.[1][4] The melting point range of 136-142°C suggests a relatively high degree of crystalline lattice stability.[1] Of particular importance to drug development professionals is its very low water solubility and high LogP value, which indicates significant lipophilicity.[2][4][5][6] This property is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The predicted pKa of approximately 4.81 suggests it is a weak acid, comparable to many other carboxylic acids.[6]

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to exhibit complex multiplets in the upfield region (typically 1.0-2.5 ppm) corresponding to the numerous non-equivalent protons of the two cyclohexyl rings. A distinct signal, likely a triplet, would be anticipated for the alpha-proton adjacent to the carbonyl group. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which is readily exchangeable with deuterium oxide (D₂O).

-

¹³C NMR: The carbon NMR spectrum would reveal multiple signals for the cyclohexyl carbons, a signal for the alpha-carbon, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For dicyclohexylacetic acid, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (224.34).

Chemical Properties and Reactivity

The chemical behavior of dicyclohexylacetic acid is dominated by the carboxylic acid functional group.

-

Acidity and Salt Formation: As a carboxylic acid, it readily reacts with bases to form carboxylate salts. This property is often exploited in drug development to improve the solubility and bioavailability of basic drug molecules by forming salt pairs.

-

Esterification: In the presence of an acid catalyst, dicyclohexylacetic acid can react with alcohols to form esters.[7] This reaction, known as Fischer esterification, is a common method for modifying the properties of a molecule. However, it is important to note that the bulky dicyclohexyl groups can introduce significant steric hindrance, potentially slowing down or preventing esterification with larger alcohols.[8]

-

Amide Formation: Dicyclohexylacetic acid can be converted to its corresponding amide by reaction with an amine, typically facilitated by a coupling agent. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a dicyclohexylacetic acid sample, which serves as a crucial indicator of its purity.

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically cause a depression and broadening of the melting point range.

Materials:

-

Dicyclohexylacetic acid sample

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (optional, if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the dicyclohexylacetic acid sample is completely dry and has a fine, powdery consistency.[9] If necessary, gently grind a small amount of the sample in a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[9][10]

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.[9] Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube to achieve tight packing.[9][10] The final packed sample height should be 2-3 mm.[9]

-

Setting up the Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.[9]

-

Initial Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to obtain a rough estimate.[10]

-

Accurate Melting Point Determination: For an accurate measurement, set the heating rate to a slow 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[9][10]

-

Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point.

-

Data Integrity: For reliable results, it is recommended to perform the measurement at least twice with fresh samples and new capillary tubes for each determination.[11]

Logical Workflow for Synthetic Application

The following diagram illustrates a generalized workflow for the utilization of dicyclohexylacetic acid as a starting material in a synthetic chemistry project, such as in the early stages of drug discovery.

Caption: A flowchart illustrating the synthetic utility of dicyclohexylacetic acid.

Conclusion

Dicyclohexylacetic acid presents a unique combination of a reactive carboxylic acid functional group and a bulky, lipophilic dicyclohexyl moiety. This structural arrangement makes it a valuable building block in organic synthesis, particularly for the development of new chemical entities with potential therapeutic applications. A thorough understanding of its physical properties, such as its high lipophilicity and defined melting point, along with its chemical reactivity, is essential for its effective use. The analytical methods and workflows described in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this versatile compound.

References

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Dicyclohexylacetic acid | C14H24O2 | CID 3661562. PubChem, National Institutes of Health. [Link]

-

4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Cyclohexaneacetic acid | C8H14O2 | CID 21363. PubChem, National Institutes of Health. [Link]

-

experiment (1) determination of melting points. SlideShare. [Link]

-

DICYCLOHEXYLACETIC ACID | CAS#:52034-92-1. Chemsrc. [Link]

-

cyclohexyl acetic acid, 5292-21-7. The Good Scents Company. [Link]

-

Fischer Esterification Exam Prep. Pearson. [Link]

-

dichloroacetic acid. Organic Syntheses Procedure. [Link]

-

Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Chemistry LibreTexts. [Link]

-

Dichloroacetic acid. Wikipedia. [Link]

-

Dichloroacetic Acid | CHCl2COOH | CID 6597. PubChem, National Institutes of Health. [Link]

-

Acetic acid. Wikipedia. [Link]

-

Substance - RAPID-N. RAPID-N. [Link]

-

-

Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. YouTube. [Link]

-

Sources

- 1. Dicyclohexylacetic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Dicyclohexylacetic acid | C14H24O2 | CID 3661562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dicyclohexylacetic acid 99 52034-92-1 [sigmaaldrich.com]

- 4. DICYCLOHEXYLACETIC ACID | 52034-92-1 [chemicalbook.com]

- 5. Dicyclohexylacetic acid, 98+% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. youtube.com [youtube.com]

- 8. Fischer Esterification Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Core Mechanism of Action of Dicyclohexylacetic Acid

This guide provides a comprehensive technical overview of Dicyclohexylacetic acid, designed for researchers, scientists, and professionals in drug development. It delves into the known chemical properties, the biological activities of its derivatives, and a reasoned hypothesis on its potential mechanisms of action based on structural analogy, while also outlining a clear experimental path for its elucidation.

Introduction and Current Landscape

Dicyclohexylacetic acid, with the chemical formula (C₆H₁₁)₂CHCOOH, is a carboxylic acid characterized by two cyclohexyl rings attached to the alpha-carbon of an acetic acid molecule.[1] While it is well-documented as a versatile building block and intermediate in organic synthesis, its intrinsic biological activity and specific mechanism of action are not extensively characterized in publicly available literature.[1]

This guide will synthesize the available information on dicyclohexylacetic acid and its derivatives to provide a foundational understanding for researchers. It will also propose a series of hypotheses regarding its potential mechanisms of action, grounded in the structure-activity relationships of analogous compounds, and suggest experimental workflows to validate these hypotheses.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of dicyclohexylacetic acid is fundamental for any investigation into its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | [2] |

| Molecular Weight | 224.34 g/mol | |

| Melting Point | 139-141 °C | |

| Appearance | White solid | |

| Solubility | Sparingly soluble in water | [3] |

| pKa | 4.81 ± 0.10 (Predicted) |

The synthesis of dicyclohexylacetic acid is not detailed in the provided search results, though its use as a precursor in other synthetic pathways is mentioned.[1] The reactivity of its carboxylic acid group is a key feature, allowing for the creation of a variety of derivatives, such as esters and amides, which have been explored for their biological potential.[1]

Known Biological Context and Derivatives

While the direct biological effects of dicyclohexylacetic acid are not well-defined, its derivatives have shown promise in several areas:

-

Allosteric Enhancers of A1 Adenosine Receptor: Dicyclohexylacetic acid has been utilized in the synthesis of benzoylthiophenes, which act as allosteric enhancers of agonist activity at the A1 adenosine receptor.[2][3] This indicates that the dicyclohexylacetic acid scaffold can be incorporated into molecules that modulate important cell signaling pathways.

-

Potential CNS, Anticancer, and Antimicrobial Agents: Esters of dicyclohexylacetic acid that incorporate a piperazine ring have been investigated for their potential as central nervous system active drugs, as well as for anticancer and antimicrobial applications.[1]

These findings suggest that while dicyclohexylacetic acid itself may not be the final active principle, its structural motif is a valuable starting point for the development of new therapeutic agents.

Hypothesized Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence for the mechanism of action of dicyclohexylacetic acid, we can formulate hypotheses based on the known activities of structurally related molecules. The bulky, lipophilic nature of the dicyclohexyl groups combined with the acidic carboxylate function are key features to consider.

Inhibition of Cyclooxygenase (COX) Enzymes

Several non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids with bulky hydrophobic groups. For example, the activity of diclofenac and its analogs is related to their lipophilicity and the angle between their phenyl rings, which allows them to bind to the active site of COX enzymes.[4] The two cyclohexyl rings of dicyclohexylacetic acid could similarly occupy the hydrophobic channel of COX enzymes, leading to their inhibition.

Caption: Hypothesized inhibition of COX enzymes by dicyclohexylacetic acid.

Modulation of Nuclear Receptors

Lipophilic carboxylic acids are known to interact with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). These receptors contain a ligand-binding pocket that accommodates hydrophobic molecules. Upon binding, the receptor undergoes a conformational change and regulates the transcription of target genes involved in metabolism and inflammation. The structure of dicyclohexylacetic acid makes it a candidate ligand for such receptors.

Caption: Hypothesized modulation of nuclear receptors by dicyclohexylacetic acid.

Proposed Experimental Workflows to Elucidate the Mechanism of Action

To test the aforementioned hypotheses and to uncover novel mechanisms, a systematic experimental approach is required.

Workflow for Target Identification and Validation

This workflow outlines a broad approach starting from target identification and leading to the validation of the mechanism of action.

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Detailed Protocol: COX Inhibition Assay

Objective: To determine if dicyclohexylacetic acid inhibits the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Dicyclohexylacetic acid (test compound).

-

Known COX inhibitor (e.g., indomethacin) as a positive control.

-

DMSO (vehicle).

-

Assay buffer.

-

Prostaglandin E2 (PGE2) ELISA kit.

Procedure:

-

Prepare a stock solution of dicyclohexylacetic acid in DMSO.

-

Serially dilute the stock solution to obtain a range of test concentrations.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding a stop solution (e.g., a solution of HCl).

-

Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions